13-Hydroxyhexadecanoic acid

Description

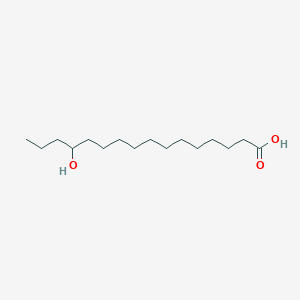

13-Hydroxyhexadecanoic acid (C₁₆H₃₂O₃, CAS 59642-39-6) is a long-chain hydroxy fatty acid with a hydroxyl group at the 13th carbon of its 16-carbon backbone . It is biosynthesized in human tissues, including the liver, adipose tissue, and mammary glands during lactation . This compound plays a role in lipid metabolism and has been identified as a precursor for bioactive lipids such as FAHFAs (fatty acid esters of hydroxy fatty acids), which are associated with improved insulin sensitivity . Its hydrophobicity and structural features make it a critical intermediate in specialized metabolic pathways .

Properties

IUPAC Name |

13-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-12-15(17)13-10-8-6-4-3-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGBPWFRSJPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310829 | |

| Record name | 13-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59642-39-6 | |

| Record name | 13-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59642-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Alkynylation and Reduction

A method reported by PMC6084075 for synthesizing saturated hydroxy fatty acids involves:

-

Substitution : Reacting 13-bromohexadecanoic acid with a lithium acetylide-ethylenediamine (EDA) complex in DMSO to form a terminal alkyne.

-

Propargylic Alcohol Formation : Addition of an aldehyde (e.g., formaldehyde) to the alkynoic acid in THF at –78°C.

-

Hydrogenation : Using Pt/C catalyst under H₂ atmosphere to reduce the alkyne to a single bond, yielding 13-hydroxyhexadecanoic acid.

Example Protocol:

Enzymatic Hydroxylation Using Engineered P450 Enzymes

Microbial Oxidation

Engineered Escherichia coli strains expressing cytochrome P450 BM3 or linoleate 13-hydratase (13-LAH) can hydroxylate fatty acids at specific positions. For this compound:

-

Substrate Feeding : Hexadecanoic acid is supplied to the microbial culture.

-

Enzymatic Hydroxylation : P450 BM3 or 13-LAH introduces a hydroxyl group at the 13th carbon.

-

Extraction : The hydroxy acid is isolated via solvent extraction and chromatography.

Performance Metrics:

-

Productivity : Up to 702.3 mg/L of C12 hydroxy acids in shake-flask cultures.

-

Key Modification : Knockout of the fadD gene to enhance NADPH availability.

Reduction of Ketoacid Intermediates

Wolff-Kishner Reduction

A method adapted from US5502226A involves:

-

Synthesis of 13-ketohexadecanoic acid via Friedel-Crafts acylation or oxidation.

-

Reduction with Hydrazine : The keto group is converted to a methylene group via hydrazone formation, followed by strong base treatment (e.g., NaOH) at 195°C.

-

Acidification : Yielding this compound.

Optimized Conditions:

-

Hydrazine Ratio : 1:1 (ketoacid:hydrazine).

-

Yield : ~80% for similar ω-hydroxy acids.

Epoxide Hydrolysis (Hypothetical Adaptation)

Challenges:

-

Regioselectivity in epoxide opening.

-

Requires precise control to avoid diol formation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 13-Hydroxyhexadecanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding palmitic acid. Substitution reactions can involve the replacement of the hydroxyl group with other functional groups, such as halogens or amines.

Common Reagents and Conditions: Oxidation reactions typically require oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination.

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, palmitic acid, and various substituted derivatives of 13-hydroxypalmitic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

13-Hydroxyhexadecanoic acid has a wide range of applications in scientific research. In chemistry, it serves as a precursor for the synthesis of various complex molecules and polymers. In biology, it is used to study the metabolic pathways of fatty acids and their role in cellular processes. In medicine, 13-hydroxypalmitic acid has potential therapeutic applications due to its anti-inflammatory and antioxidant properties . Additionally, it is used in the cosmetic industry as an ingredient in skincare products due to its moisturizing and emollient effects .

Mechanism of Action

The mechanism of action of 13-hydroxypalmitic acid involves its interaction with specific molecular targets and pathways within cells. It has been shown to modulate the activity of enzymes involved in fatty acid metabolism, such as cytochrome P450 enzymes . Additionally, it can influence cellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which plays a crucial role in cell growth and survival . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

Comparison with Similar Compounds

Positional Isomers

- 12-Hydroxyhexadecanoic Acid (CAS 83646-62-2): Structure: Hydroxyl group at position 12. Properties: Similar molecular weight (272.42 g/mol) but altered polarity due to hydroxyl placement. This positional isomer may exhibit different solubility and melting points compared to 13-hydroxyhexadecanoic acid . Applications: Limited data on biological roles, though it may participate in analogous lipid pathways.

- 16-Hydroxyhexadecanoic Acid: Structure: Omega-hydroxy variant (hydroxyl at terminal carbon). Properties: Classified as an omega-hydroxy-long-chain fatty acid, this compound is a derivative of palmitic acid. Its terminal hydroxyl group facilitates its role in cutin polymer formation in plant cuticles, distinguishing it from this compound .

Chain Length Variants

- 13-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃, CAS 1383929-95-0): Structure: 18-carbon chain with a hydroxyl group at position 13. Properties: Higher molecular weight (300.48 g/mol) and increased hydrophobicity compared to the C16 variant.

- 13-Hydroxydocosanoic Acid (C₂₂H₄₄O₃, CHEBI:17314): Structure: 22-carbon chain with a hydroxyl group at position 13. It is a key intermediate in yeast-derived glycolipids, suggesting applications in biotechnology and medicine .

Dihydroxy Derivatives

- 10,16-Dihydroxyhexadecanoic Acid (CAS 3233-90-7): Structure: Two hydroxyl groups at positions 10 and 15. Properties: Increased polarity due to dual hydroxylation, impacting solubility and interaction with enzymes. This compound is critical in plant cutin synthesis, unlike monohydroxy variants .

Branched-Chain Analogues

- Properties: Lack of a hydroxyl group shifts its metabolic fate toward energy production rather than structural lipid synthesis. Classified as non-hazardous in laboratory settings .

Comparative Data Table

Biological Activity

13-Hydroxyhexadecanoic acid (C16H32O3) is a long-chain fatty acid that has garnered attention for its various biological activities. This compound is classified under the category of hydroxy fatty acids and is known to play significant roles in metabolic processes and cellular functions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C16H32O3

- Molar Mass : 272.43 g/mol

- IUPAC Name : this compound

- pKa : Approximately 18.52, indicating it is a weak acid .

Metabolism and Biosynthesis

This compound is primarily synthesized from hexadecanoic acid (palmitic acid) through hydroxylation processes. It acts as an intermediate in various metabolic pathways, particularly in fatty acid biosynthesis. The conversion occurs via enzymes such as fatty-acid synthase and acyl-carrier-protein reductase, which facilitate its formation from other fatty acids .

Physiological Effects

Research indicates that this compound exhibits several physiological effects:

- Anti-inflammatory Properties : It has been suggested that this compound may play a role in modulating inflammatory responses, potentially reducing the severity of conditions like asthma and other inflammatory diseases .

- Cardiovascular Health : Some studies propose that hydroxy fatty acids can influence lipid metabolism, thereby contributing to cardiovascular health by improving lipid profiles and reducing arterial plaque formation .

- Neuroprotective Effects : There is emerging evidence that suggests hydroxy fatty acids may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases through mechanisms involving oxidative stress reduction .

Study on Absorption and Incorporation

A study investigated the absorption kinetics of dietary 13-hydroxyoctadecadienoic acid (13-HODE), which is structurally similar to this compound. The research demonstrated that after administration via gavage or intravenous injection in rats, 13-HODE was rapidly absorbed and incorporated into various tissues, including liver and adipose tissue. This study provides insights into how similar compounds might behave in biological systems, suggesting that this compound could also exhibit comparable kinetics .

In Vivo Effects on Airway Responsiveness

Another significant study highlighted the role of hydroxy fatty acids in inducing airway hyperresponsiveness in guinea pigs. The findings indicated that 13-hydroxy-linoleic acid could exacerbate responses to histamine and methacholine, suggesting a potential mechanism by which hydroxy fatty acids influence respiratory conditions .

Comparative Table of Hydroxy Fatty Acids

Q & A

Q. How does this compound interact with insulin-sensitive pathways in adipose tissue?

- Methodological Answer : Investigate its role in FAHFA (fatty acid esters of hydroxy fatty acids) biosynthesis, particularly 13-POHPA (palmitoleic acid-hydroxypalmitic acid). Use siRNA knockdown models (e.g., Pten or AKT1 silencing) in 3T3-L1 adipocytes to assess lipid droplet formation and glucose uptake via fluorescent glucose analogs .

- Data Contradictions : Conflicting reports on isomer-specific effects (e.g., 5- vs. 13-hydroxy isomers) require isotopic tracing (¹³C-labeled substrates) and lipidomics profiling to resolve .

Q. What analytical strategies distinguish this compound from positional isomers (e.g., 6- or 16-hydroxyhexadecanoic acid)?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA-3 column) coupled with collision-induced dissociation (CID) in MS/MS. Hydroxy isomers exhibit distinct fragmentation patterns: 13-hydroxy yields a dominant m/z 211 fragment, while 16-hydroxy produces m/z 227 .

- Validation : Confirm via nuclear magnetic resonance (NMR) spectroscopy, focusing on hydroxyl proton shifts (δ 2.8–3.2 ppm for 13-hydroxy vs. δ 3.5–4.0 ppm for 16-hydroxy) .

Q. How do clustered data structures (e.g., repeated measurements in lipidomics studies) affect statistical analysis of this compound levels?

- Methodological Answer : Apply mixed-effects models to account for within-subject correlations. Use R packages (e.g.,

lme4) with random intercepts for participant ID and fixed effects for covariates (e.g., diet, age). Validate model assumptions via residual plots and likelihood ratio tests . - Contradiction Management : Address outliers using robust regression (e.g., Huber weighting) or non-parametric bootstrapping .

Methodological Best Practices

- Reproducibility : Document purity grades (≥99% by GC) and batch-specific variability in supplier-provided certificates of analysis (CoA) .

- Ethical Compliance : Follow institutional guidelines for lipid disposal (Section 13 of safety data sheets) and use fume hoods during synthesis to minimize inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.